2,7-Diacetyl-9H-fluoren-9-one
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Overview
Description
2,7-Diacetyl-9H-fluoren-9-one is an organic compound with the molecular formula C17H12O3 It belongs to the fluorenone family, which is characterized by a fluorene backbone with a ketone functional group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diacetyl-9H-fluoren-9-one typically involves the acetylation of 9H-fluoren-9-one. One common method is the Friedel-Crafts acylation reaction, where 9H-fluoren-9-one is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Diacetyl-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce fluorenol derivatives.
Scientific Research Applications
2,7-Diacetyl-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,7-Diacetyl-9H-fluoren-9-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9H-fluoren-9-one
- 2,7-Difluoro-9H-fluoren-9-one
- 2,7-Dinitro-9H-fluoren-9-one
Uniqueness
2,7-Diacetyl-9H-fluoren-9-one is unique due to its specific acetyl groups at the 2 and 7 positions, which can influence its reactivity and interactions compared to other fluorenone derivatives. This makes it a valuable compound for targeted synthetic applications and research studies .
Properties
Molecular Formula |
C17H12O3 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2,7-diacetylfluoren-9-one |
InChI |
InChI=1S/C17H12O3/c1-9(18)11-3-5-13-14-6-4-12(10(2)19)8-16(14)17(20)15(13)7-11/h3-8H,1-2H3 |
InChI Key |
LSDGVBCTFOMRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)C |
Origin of Product |
United States |
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